UDP-β-D-Glucose sodium salt structure and function
UDP-β-D-Glucose sodium salt structure and function
From Structural Dynamics to Therapeutic Targeting
Executive Summary
This technical guide provides a comprehensive analysis of UDP-β-D-Glucose (sodium salt), a nucleotide sugar analogue and potent purinergic receptor agonist. While the endogenous metabolic substrate is predominantly the α-anomer (UDP-α-D-Glucose), the β-anomer discussed here serves as a critical pharmacological tool for interrogating the P2Y14 receptor axis and investigating nucleotide sugar signaling independent of classical glycosyltransferase metabolism. This guide covers physicochemical stability, P2Y14 signal transduction, and validated experimental protocols for researchers in immunology and drug discovery.
Structural Characterization & Physicochemical Properties[1]
The sodium salt formulation of UDP-β-D-Glucose is engineered for solubility and stability in aqueous buffers, overcoming the rapid hydrolysis inherent to the free acid forms of nucleotide sugars.
1.1 Chemical Identity[1][2]
-
IUPAC Name: Uridine 5'-(trihydrogen diphosphate), P'-β-D-glucopyranosyl ester, disodium salt.
-
Molecular Formula:
[1][2] -
Stereochemistry: The critical distinction lies in the anomeric carbon (C1) of the glucose moiety. In the β-anomer , the glycosidic linkage to the diphosphate is in the equatorial position (relative to the pyranose ring), unlike the axial orientation found in the metabolic substrate UDP-α-D-Glucose.
1.2 Stability & Handling (The Sodium Salt Advantage)
The sodium salt form neutralizes the acidity of the pyrophosphate bridge, preventing acid-catalyzed hydrolysis of the glycosidic bond.
| Parameter | Specification | Causality/Rationale |
| Solubility | >10 mg/mL in PBS (pH 7.[1][2]2) | Ionic interactions of |
| Hygroscopicity | High | The salt readily absorbs atmospheric water; strict anhydrous storage is required to prevent hydrolysis. |
| pH Stability | Optimal: 7.0 – 8.5 | Acidic pH (<6.0) promotes protonation of the phosphate oxygen, making it a better leaving group and cleaving the sugar. |
| Storage | -20°C (Desiccated) | Prevents spontaneous degradation. Solutions should be aliquoted to avoid freeze-thaw cycles. |
Pharmacological Function: The P2Y14 Receptor Axis
While UDP-α-D-Glucose is the canonical donor for glycosyltransferases (Leloir pathway), UDP-β-D-Glucose is a high-affinity agonist for the P2Y14 receptor (GPR105), a G-protein coupled receptor (GPCR) expressed on neutrophils, glial cells, and epithelial cells.
2.1 Mechanism of Action
P2Y14 is uniquely coupled to the
-
Ligand Binding: UDP-β-D-Glucose binds the transmembrane pocket of P2Y14.
-
G-Protein Dissociation:
heterotrimer dissociates; inhibits Adenylyl Cyclase (AC). -
Downstream Effectors:
-
cAMP Inhibition: Reduced cAMP levels lower PKA activity.
-
MAPK Activation: The
subunits activate ERK1/2, driving chemotaxis and cytokine release (e.g., IL-8). -
Calcium Mobilization: In specific immune subsets (e.g., neutrophils), P2Y14 activation induces intracellular
release, promoting migration.
-
2.2 Visualization: P2Y14 Signaling Cascade
The following diagram illustrates the signal transduction pathway activated by UDP-β-D-Glucose.
Figure 1: P2Y14 Signal Transduction.[3] UDP-β-D-Glucose activates Gi-coupled pathways, inhibiting cAMP and driving immune cell migration via ERK1/2.
Experimental Protocols
3.1 Reconstitution and Storage Protocol
Objective: Prepare a stable stock solution of UDP-β-D-Glucose sodium salt for cell-based assays.
-
Equilibration: Allow the lyophilized vial to reach room temperature (20-25°C) before opening. Rationale: Opening a cold vial causes condensation, introducing moisture that degrades the pyrophosphate bond.
-
Solvent Selection: Dissolve to 10 mM in sterile, nuclease-free water or PBS (pH 7.4). Avoid Tris buffers if downstream assays are sensitive to primary amines.
-
Aliquoting: Immediately dispense into single-use aliquots (e.g., 20 µL) in low-binding tubes.
-
Freezing: Snap-freeze in liquid nitrogen and store at -80°C. Note: Stability is >6 months at -80°C, but <24 hours at 4°C.
3.2 Coupled Enzymatic Assay (UDP-Glo™ Method)
While UDP-β-D-Glucose is primarily a receptor agonist, researchers often compare it against the α-anomer in glycosyltransferase (GT) assays to determine stereospecificity. The following protocol utilizes a luciferase-coupled detection system to measure UDP release.
Principle:
GT transfers glucose to an acceptor
Workflow:
-
Reaction Setup:
-
Mix Purified GT (10-50 ng) + Acceptor Substrate + UDP-β-D-Glucose (Donor) in GT Buffer (20 mM HEPES pH 7.5, 5 mM
). -
Control: Run a parallel reaction with UDP-α-D-Glucose (Positive Control).
-
-
Incubation: Incubate at 37°C for 30–60 minutes.
-
Detection:
-
Measurement: Incubate 60 minutes at Room Temp. Read luminescence (RLU) on a plate reader.
-
Interpretation: High RLU indicates the enzyme accepts the β-anomer; low RLU (background) indicates strict specificity for the α-anomer.
Therapeutic Frontiers
The structural stability and signaling potency of UDP-β-D-Glucose sodium salt drive its utility in two key therapeutic areas:
-
Immuno-Modulation (Asthma & Inflammation): P2Y14 is highly expressed in airway epithelial cells. Agonism by UDP-Glucose (released during cell damage) triggers IL-8 release and neutrophil recruitment. Antagonists modeled on the UDP-glucose scaffold are currently in development to block this "danger signal" in severe asthma.
-
Metabolic Engineering: Understanding the stereochemical tolerance of glycosyltransferases (using β vs α variants) allows for the engineering of enzymes capable of synthesizing novel proteoglycans or "unnatural" sugar linkages for drug delivery vectors.
References
-
Lazarowski, E. R., & Harden, T. K. (2015). UDP-sugars as extracellular signaling molecules: Cellular and physiologic consequences of P2Y14 receptor activation. Molecular Pharmacology. Retrieved from [Link]
-
PubChem. (n.d.).[7] Uridine Diphosphate Glucose - Compound Summary. National Library of Medicine.[8] Retrieved from [Link]
-
Ko, H., et al. (2009). Molecular recognition in the P2Y14 receptor: Probing the structurally permissive terminal sugar moiety of uridine-5'-diphosphoglucose. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
Sources
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- 3. P2RY14 purinergic receptor P2Y14 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Figure 1: [Uridine diphosphate (UDP)-Glo Glycosyltransferase Assay.]. - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. UDP-Glo™ Glycosyltransferase Assay [promega.com]
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